REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7])=[O:2].[BH4-].[Na+]>CO>[OH:13][C:12]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:1][OH:2] |f:1.2|
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Name
|
|
Quantity
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19.8 g
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Type
|
reactant
|
Smiles
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C(=O)C=1C=C(C(=O)OC)C=CC1O
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Name
|
|
Quantity
|
396 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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6.24 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at RT for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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in several portions (portions over 20 min)
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Duration
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20 min
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated
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Type
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WASH
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Details
|
The organic layer was washed with a saturated aqueous solution of NH4Cl (2×200 mL), water (200 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (4×600 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=O)OC)C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.52 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |